N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Description
N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a fluoro-nitrophenyl group and a trichlorophenoxyacetamide moiety
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2O4/c15-8-4-10(17)13(5-9(8)16)24-6-14(21)19-7-1-2-11(18)12(3-7)20(22)23/h1-5H,6H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYFUEHBYIWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Acylation: The formation of an amide bond between the phenyl group and the acetamide moiety.
Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, acyl chlorides for acylation, and chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. These methods may include continuous flow reactors, high-pressure reactors, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Hydrolysis Conditions: Aqueous hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 4-amino-3-fluorophenyl-2-(2,4,5-trichlorophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and 4-fluoro-3-nitroaniline.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. In agricultural chemistry, it may act as a herbicide or pesticide, disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
Similar compounds include:
N-(4-chloro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide: Differing by the presence of a chlorine atom instead of a fluorine atom.
N-(4-fluoro-3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide: Differing by the number of chlorine atoms in the phenoxy group.
N-(4-fluoro-3-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
